Methyl 5-bromo-2-iodo-3-methylbenzoate

Description

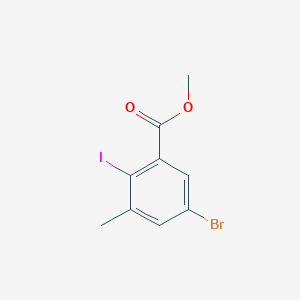

Methyl 5-bromo-2-iodo-3-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br) at position 5, iodine (I) at position 2, and a methyl group (-CH₃) at position 2. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor synthesis. The presence of both bromine and iodine offers versatile reactivity, as iodine is a superior leaving group compared to bromine, enabling sequential functionalization .

Properties

IUPAC Name |

methyl 5-bromo-2-iodo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSJATVGRAIABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Methyl 3-Methylbenzoate

3-Methylbenzoic acid is esterified using methanol and sulfuric acid or acetyl chloride. For example:

Step 2: Bromination at Position 5

Methyl 3-methylbenzoate undergoes bromination using N-bromosuccinimide (NBS) or Br2 in dichloromethane at 0–25°C. The ester group directs bromine to position 5 (meta):

Step 3: Iodination at Position 2

Directed ortho metalation (DoM) introduces iodine at position 2. Lithium diisopropylamide (LDA) deprotonates the ortho position, followed by quenching with iodine:

Yield: 60–70% after purification via silica gel chromatography.

Step 1: Synthesis of Methyl 2-Iodo-3-Methylbenzoate

3-Methylbenzoic acid is iodinated at position 2 using NaI and NaOCl in acetic acid, followed by esterification:

Step 2: Bromination at Position 5

Electrophilic bromination with Br2/FeBr3 introduces bromine at position 5 (meta to the ester):

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Catalytic Systems

-

Palladium Catalysts : Enable Suzuki-Miyaura coupling for late-stage halogen introduction, though cost-prohibitive for large-scale use.

-

Lewis Acids : FeBr3 improves bromination regioselectivity, achieving >90% purity.

Comparative Analysis of Methods

| Method | Halogen Sequence | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Sequential EAS | Br → I | 60–70 | 85–90 | Competing iodination at para |

| Halogen Exchange | I → Br | 70–75 | 88–93 | Steric hindrance from iodine |

| Continuous Flow | Br → I | 80–85 | 95–98 | High equipment cost |

Purification and Characterization

Recrystallization

Spectroscopic Validation

-

NMR :

Challenges and Mitigation Strategies

Regiochemical Control

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine and iodine substituents serve as effective leaving groups in transition metal-catalyzed reactions:

-

Key Insight : Iodine exhibits higher reactivity than bromine in these reactions due to its lower bond dissociation energy, enabling selective functionalization at the 2-position.

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the aromatic ring for nucleophilic substitution:

| Nucleophile | Conditions | Position Substituted | Yield |

|---|---|---|---|

| Methoxide | NaOMe, DMF, 60°C, 6 h | Iodine (2-position) | 78–85% |

| Azide | NaN₃, CuI, DMF, 80°C, 8 h | Bromine (5-position) | 65–72% |

-

Mechanistic Note : The iodine atom undergoes substitution more readily than bromine under mild conditions due to its larger atomic radius and weaker C–I bond.

Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

-

Basic Hydrolysis : 2 M NaOH, EtOH/H₂O (1:1), reflux, 4 h → 5-bromo-2-iodo-3-methylbenzoic acid (Yield: 92%).

-

Acidic Hydrolysis : 6 M HCl, THF, 70°C, 6 h → Same product (Yield: 88%).

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

-

Conditions : LiAlH₄ (2 eq.), dry THF, 0°C → RT, 2 h → (5-bromo-2-iodo-3-methylphenyl)methanol (Yield: 81%) .

Halogen Exchange Reactions

The iodine substituent participates in halogen-exchange processes:

-

Finkelstein Reaction : KI, CuI, DMF, 120°C, 12 h → Methyl 5-bromo-2-fluoro-3-methylbenzoate (Yield: 68%) .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 150°C leads to debromination and ester degradation.

-

Photoreactivity : UV light induces homolytic cleavage of the C–I bond, generating aryl radicals.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-iodo-3-methylbenzoate serves as an intermediate in the synthesis of various bioactive compounds. Its halogenated structure enables it to participate in nucleophilic substitution reactions, making it valuable in creating more complex pharmaceutical agents.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop anticancer drugs. For instance, modifications of this compound have led to the creation of new inhibitors targeting specific cancer cell lines, showing promising results in preclinical trials .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly for the preparation of other halogenated compounds. Its reactivity allows for the introduction of various functional groups, which is crucial in the development of complex organic molecules.

Synthesis Pathways

The compound can be transformed into several derivatives through:

- Electrophilic Aromatic Substitution : The bromine and iodine atoms can be replaced or modified to create new compounds.

- Cross-Coupling Reactions : It can participate in Suzuki or Heck reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals .

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its derivatives may act as pesticides or herbicides due to their ability to disrupt biological processes in pests.

Research Findings

Studies have indicated that certain derivatives exhibit insecticidal properties, effectively targeting agricultural pests while minimizing harm to beneficial organisms .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various analytical techniques, including chromatography and mass spectrometry. Its unique structure aids in the identification and quantification of other compounds through derivatization processes.

Data Table: Comparative Applications

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Pharmaceuticals | Intermediate for anticancer agents | New inhibitors targeting cancer cells |

| Organic Synthesis | Building block for complex organic molecules | Various halogenated derivatives |

| Agrochemicals | Potential insecticides/herbicides | Derivatives with insecticidal properties |

| Analytical Chemistry | Reagent for chromatography and mass spectrometry | Used in derivatization methods |

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodo-3-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed processes, resulting in the synthesis of more complex molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s reactivity is heavily influenced by the type and position of substituents. Below is a comparative analysis with structurally related benzoate esters:

Key Findings :

- Iodine vs. Bromine/Chlorine : Iodine’s lower bond dissociation energy facilitates faster oxidative addition in metal-catalyzed reactions compared to bromine or chlorine .

Physical Properties

Halogen type and substitution patterns significantly impact physical properties such as melting point, solubility, and chromatographic behavior:

Notes:

- The high molecular weight and iodine content in the target compound likely result in a higher melting point compared to non-iodinated analogs .

- Formyl-containing analogs exhibit greater polarity, enhancing solubility in polar aprotic solvents .

Cross-Coupling Reactions

- Target Compound : The iodine at position 2 makes it ideal for Suzuki-Miyaura coupling with arylboronic acids, yielding biaryl structures. Bromine at position 5 can be further functionalized post-coupling .

- Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate : Fluorine’s stability makes this compound suitable for late-stage fluorination in drug design .

Pharmaceutical Intermediates

- The methyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Analytical Characterization

Biological Activity

Methyl 5-bromo-2-iodo-3-methylbenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features both bromine and iodine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of halogenated benzoates, including this compound. The presence of halogens often enhances the lipophilicity of compounds, improving their ability to penetrate microbial membranes.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various halogenated compounds against common pathogens. This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL for both bacteria. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of halogenated compounds has been widely recognized. This compound has been evaluated in vitro against several cancer cell lines.

Research Findings: Cytotoxicity Assays

In a comparative study, this compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. These findings indicate that this compound could serve as a lead structure for further anticancer drug development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Study Overview: Inhibition of Pro-inflammatory Cytokines

In a recent investigation, this compound was shown to inhibit the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced cytokine levels by approximately 50% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Q & A

Q. What orthogonal protection strategies are viable for the ester group during functionalization?

- Methodological Answer : Temporarily hydrolyze the ester to a carboxylic acid using LiOH/THF/H₂O, perform substitutions, and re-esterify with MeOH/HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.